Mesendogen

描述

属性

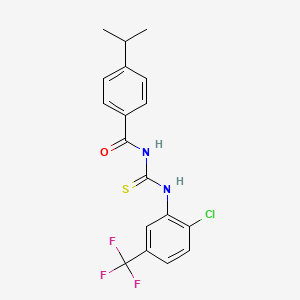

IUPAC Name |

N-[[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl]-4-propan-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClF3N2OS/c1-10(2)11-3-5-12(6-4-11)16(25)24-17(26)23-15-9-13(18(20,21)22)7-8-14(15)19/h3-10H,1-2H3,(H2,23,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVFIVYCBLSSVEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClF3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Mesendogen: A Technical Guide to a Novel Modulator of Embryonic Stem Cell Differentiation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Mesendogen (MEG), a novel small molecule that has demonstrated significant potential in directing the differentiation of human embryonic stem cells (hESCs). This document outlines its chemical properties, mechanism of action, and the experimental data supporting its function, offering a valuable resource for researchers in regenerative medicine and developmental biology.

Core Concepts: Definition and Chemical Structure

This compound, also identified as compound 6528694, is a potent small molecule inhibitor of the transient receptor potential cation channel, subfamily M, member 6 (TRPM6).[1][2] Its systematic chemical name is N-({[2-chloro-5-(trifluoromethyl) phenyl]amino}carbonothioyl)-4-isopropylbenzamide .[1]

The primary role of this compound is to promote the differentiation of hESCs into mesoderm and definitive endoderm lineages.[1][2] This is achieved by modulating cellular magnesium homeostasis, a critical factor in early embryonic development.[1][3]

Chemical Structure of this compound (MEG)

A simplified 2D representation of the chemical structure of this compound.

Mechanism of Action: A Signaling Pathway Perspective

This compound exerts its biological effects by inhibiting the TRPM6/TRPM7 magnesium channel complex.[1][2] This inhibition leads to a reduction in intracellular magnesium levels, which in turn promotes the differentiation of hESCs toward mesodermal and endodermal fates.[1]

The following diagram illustrates the signaling pathway initiated by this compound:

Caption: Signaling pathway of this compound in promoting hESC differentiation.

Quantitative Data Summary

The efficacy of this compound in directing hESC differentiation has been quantified through various experiments, primarily using Fluorescence-Activated Cell Sorting (FACS) to determine the percentage of differentiated cells.

Table 1: Efficiency of Mesoderm Differentiation

| Condition | Plating Density (cells/cm²) | T+EOMES+ Population (%) | Notes |

| A-BVF | 0.5 x 10⁵ | ~40% | Activin A, bFGF, VEGF |

| MEG+A-BVF | 0.25 x 10⁵ | ≥85% | MEG added with growth factors |

| MEG->A-BVF | 0.5 x 10⁵ | ~80% | MEG pre-treatment |

Data extracted from Geng et al., 2015.[1] The results are presented as mean values from multiple independent experiments.

Table 2: Efficiency of Definitive Endoderm Differentiation

| Condition | Plating Density (cells/cm²) | SOX17+FOXA2+ Population (%) | Notes |

| AWS | 1.0 x 10⁵ | ~60% | Activin A, Wnt3a, low serum |

| MEG->AWS | 1.0 x 10⁵ | >90% | MEG pre-treatment |

Data extracted from Geng et al., 2015.[1] The results are presented as mean values from multiple independent experiments.

Experimental Protocols

The following are summarized methodologies for key experiments involving this compound, based on the work by Geng et al., 2015.[1]

Human Embryonic Stem Cell (hESC) Culture

-

Cell Lines: H1 and H9 hESC lines were used.

-

Culture Medium: mTeSR1 medium was used for routine maintenance of undifferentiated hESCs.

-

Substrate: Matrigel-coated plates were used for cell culture.

-

Passaging: Cells were passaged using dispase.

Mesoderm Differentiation Protocol

-

Cell Plating: hESCs were plated at the specified densities on Matrigel-coated plates.

-

Basal Medium: A basal differentiation medium consisting of DMEM/F12, knockout serum replacement, non-essential amino acids, L-glutamine, and β-mercaptoethanol was used.

-

Induction: Differentiation was induced using a combination of Activin A (100 ng/mL), bFGF (20 ng/mL), and VEGF (10 ng/mL) (A-BVF condition).

-

This compound Treatment: this compound (10 µM) was either added concurrently with the growth factors (MEG+A-BVF) or used as a pre-treatment for 24 hours before the addition of growth factors (MEG->A-BVF).

-

Duration: The differentiation process was carried out for 2 days.

Definitive Endoderm Differentiation Protocol

-

Cell Plating: hESCs were plated at the specified densities on Matrigel-coated plates.

-

Induction Medium: Differentiation was induced using a medium containing Activin A (100 ng/mL), Wnt3a (25 ng/mL), and low serum (AWS condition).

-

This compound Treatment: hESCs were pre-treated with this compound (10 µM) for 24 hours prior to the addition of the induction medium (MEG->AWS).

-

Duration: The differentiation was carried out for 7 days.

Flow Cytometry (FACS) Analysis

-

Cell Dissociation: Differentiated cells were dissociated into a single-cell suspension using TrypLE Express.

-

Fixation and Permeabilization: Cells were fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

-

Staining: Cells were stained with primary antibodies against mesodermal markers (T, EOMES) or endodermal markers (SOX17, FOXA2), followed by fluorescently labeled secondary antibodies.

-

Analysis: Stained cells were analyzed on a flow cytometer to quantify the percentage of marker-positive cells.

The following diagram outlines the general experimental workflow for assessing the effect of this compound on hESC differentiation:

Caption: General experimental workflow for studying this compound's effect on hESC differentiation.

Conclusion

This compound represents a significant advancement in the chemical induction of hESC differentiation. Its well-defined mechanism of action, centered on the inhibition of the TRPM6 channel and the subsequent modulation of intracellular magnesium levels, provides a clear pathway for its biological activity. The quantitative data robustly supports its efficacy in generating nearly homogeneous populations of mesoderm and definitive endoderm progenitors. The detailed experimental protocols provided herein offer a foundation for the replication and further investigation of this compound's potential in regenerative medicine and developmental biology research.

References

- 1. This compound, a novel inhibitor of TRPM6, promotes mesoderm and definitive endoderm differentiation of human embryonic stem cells through alteration of magnesium homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel inhibitor of TRPM6, promotes mesoderm and definitive endoderm differentiation of human embryonic stem cells through alteration of magnesium homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Mesendogen as a TRPM6 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mesendogen is a small molecule identified as a novel inhibitor of the Transient Receptor Potential Cation Channel, Subfamily M, Member 6 (TRPM6). This document provides an in-depth technical overview of this compound's effects on TRPM6, including its mechanism of action, impact on cellular magnesium homeostasis, and its application in directing the differentiation of human embryonic stem cells (hESCs). Detailed experimental protocols and quantitative data are presented to support further research and development in related fields.

Introduction

The transient receptor potential cation channel, subfamily M, member 6 (TRPM6) is a crucial regulator of cellular magnesium uptake, forming both homo- and hetero-tetrameric channel complexes with its closest homolog, TRPM7.[1][2] These channels play a vital role in maintaining magnesium homeostasis, which is essential for numerous physiological processes. Dysregulation of TRPM6 activity is associated with various developmental and pathological conditions.

This compound (also referred to as MEG) has been identified as a potent small molecule that influences early embryonic cell fate.[1][2] Specifically, it promotes the differentiation of human embryonic stem cells (hESCs) into mesoderm and definitive endoderm lineages.[1][2] This activity is achieved through the inhibition of TRPM6/TRPM7 channel activity, leading to a reduction in intracellular magnesium levels.[1][2] This guide synthesizes the currently available data on this compound as a TRPM6 inhibitor.

Quantitative Data Presentation

While a classical IC50 value for this compound's inhibition of TRPM6 has not been reported in the primary literature, a KINOMEscan™ screen was utilized to identify TRPM6 as a primary target. The results are presented as Percent-of-Control (%Ctrl), where a lower value indicates a stronger interaction.

| Compound | Target | Assay | Result (%Ctrl) | Reference |

| This compound | TRPM6 | KINOMEscan™ | 50 | [1] |

| This compound | NEK3 | KINOMEscan™ | 47 | [1] |

Note: In the primary study, subsequent functional assays confirmed TRPM6, and not NEK3, as the biologically relevant target of this compound in the context of hESC differentiation.[1]

The inhibitory effect of this compound on TRPM6/TRPM7 channel activity leads to a dose-dependent reduction in intracellular magnesium concentration in H1 hESCs.

| This compound Concentration | Effect on Intracellular Magnesium | Cell Line | Reference |

| 2.5 µM (overnight) | Dose-dependent reduction | H1 hESCs | [3] |

| 10 µM (overnight) | Dose-dependent reduction | H1 hESCs | [3] |

| 25 µM (overnight) | Dose-dependent reduction | H1 hESCs | [3] |

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by inhibiting the TRPM6/TRPM7 ion channels. These channels are the primary conduits for magnesium influx into the cell. By blocking these channels, this compound reduces the intracellular magnesium concentration. This alteration in magnesium homeostasis, in turn, promotes the differentiation of hESCs towards mesodermal and definitive endodermal lineages.

Experimental Protocols

Identification of TRPM6 as a Target: KINOMEscan™ Profiling

Objective: To identify the molecular target of this compound.

Methodology:

-

This compound was screened against a panel of 442 kinases using the KINOMEscan™ assay.

-

The assay measures the ability of a compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site.

-

The results are reported as Percent-of-Control (%Ctrl), where a lower %Ctrl value indicates a stronger binding interaction between the compound and the kinase.

Measurement of Intracellular Magnesium Concentration

Objective: To determine the effect of this compound on intracellular magnesium levels in hESCs.

Methodology:

-

Cell Culture: H1 hESCs were cultured in mTeSR1 medium on Matrigel-coated plates.

-

Treatment: Cells were treated overnight with varying concentrations of this compound (2.5 µM, 10 µM, and 25 µM) or DMSO as a control.

-

Magnesium Measurement: Intracellular magnesium concentration was measured using a fluorescent probe specific for magnesium. While the specific probe is not detailed in the primary reference, a common method involves loading cells with a magnesium-sensitive dye (e.g., Mag-Fura-2 or a similar indicator) and measuring fluorescence intensity, often via flow cytometry or fluorescence microscopy. The fluorescence signal is proportional to the intracellular free magnesium concentration.

Human Embryonic Stem Cell (hESC) Differentiation Protocol

Objective: To assess the effect of this compound on the directed differentiation of hESCs into mesoderm and definitive endoderm.

Methodology:

-

hESC Culture: H1 or H9 hESCs were maintained in mTeSR1 medium on Matrigel-coated plates.

-

Initiation of Differentiation: To induce differentiation, the mTeSR1 medium was replaced with a differentiation basal medium.

-

Mesoderm Differentiation:

-

Cells were treated with a combination of growth factors (Activin A, BMP4, and bFGF - referred to as A-BVF) in the presence or absence of 10 µM this compound for 2 days.

-

-

Definitive Endoderm Differentiation:

-

Cells were treated with a combination of Activin A, Wnt3a, and low serum (AWS condition) in the presence or absence of 10 µM this compound for 7 days.

-

-

Analysis: Differentiation efficiency was assessed by flow cytometry or quantitative PCR for lineage-specific markers (e.g., T and EOMES for mesoderm; SOX17 and FOXA2 for definitive endoderm).

Conclusion

This compound is a valuable chemical tool for studying the role of magnesium homeostasis in early embryonic development. Its inhibitory action on TRPM6/TRPM7 channels provides a mechanism to modulate intracellular magnesium levels and direct the fate of human pluripotent stem cells. This technical guide summarizes the key findings and methodologies related to this compound, offering a foundation for researchers and drug development professionals interested in TRPM6 inhibition and stem cell differentiation. Further investigation is warranted to determine the precise binding site of this compound on the TRPM6 channel and to fully elucidate the downstream signaling events that are modulated by changes in intracellular magnesium concentration.

References

- 1. This compound, a novel inhibitor of TRPM6, promotes mesoderm and definitive endoderm differentiation of human embryonic stem cells through alteration of magnesium homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel inhibitor of TRPM6, promotes mesoderm and definitive endoderm differentiation of human embryonic stem cells through alteration of magnesium homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Pivotal Role of Magnesium Homeostasis in Orchestrating Cell Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium, the second most abundant intracellular cation, is increasingly recognized as a critical regulator of fundamental cellular processes. Beyond its established roles in enzymatic reactions and maintaining genomic stability, emerging evidence highlights the profound impact of magnesium homeostasis on the intricate signaling networks that govern cell fate decisions. This technical guide provides an in-depth exploration of the multifaceted role of magnesium in cell differentiation. We will dissect the key signaling pathways influenced by magnesium, present quantitative data on its effects across various cell lineages, and provide detailed experimental protocols for investigating these phenomena. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to understand and manipulate the influence of magnesium on cell differentiation for therapeutic and research applications.

Introduction: Magnesium as a Key Bio-regulator in Cell Fate

Magnesium ions (Mg2+) are essential for a vast array of physiological functions, acting as a cofactor for over 600 enzymes and playing a crucial role in energy metabolism, protein synthesis, and nucleic acid stability.[1] The maintenance of a stable intracellular magnesium concentration, known as magnesium homeostasis, is critical for normal cellular function.[2][3] Disruptions in this delicate balance have been implicated in numerous pathological conditions.[2]

In the context of developmental biology and regenerative medicine, the influence of magnesium on cell differentiation is a rapidly evolving field of study. Cell differentiation is the process by which a less specialized cell becomes a more specialized cell type. This process is tightly regulated by a complex interplay of signaling pathways and transcription factors. Magnesium has been shown to modulate these pathways, thereby influencing the differentiation of various cell types, including stem cells, neuronal cells, osteoblasts, chondrocytes, and myocytes.[2][4][[“]][6] Understanding the precise mechanisms by which magnesium exerts its influence on cell fate is paramount for developing novel therapeutic strategies for tissue regeneration and disease treatment.

The Influence of Magnesium on Lineage-Specific Differentiation

The impact of magnesium on cell differentiation is highly context-dependent, varying with cell type and the specific extracellular and intracellular magnesium concentrations. This section will delve into the established roles of magnesium in key differentiation processes.

Osteogenic Differentiation

Magnesium plays a significant role in bone formation by promoting the osteogenic differentiation of mesenchymal stem cells (MSCs).[4] Biodegradable magnesium-based alloys are being explored for orthopedic applications due to their ability to release magnesium ions, which stimulate bone regeneration.[4][7]

Several studies have demonstrated that optimal concentrations of extracellular magnesium enhance the expression of key osteogenic markers and promote mineralization.[8][9] For instance, an 8 mM concentration of MgSO4 was found to be optimal for stimulating the greatest proliferative and osteogenic differentiation response in human fetal MSCs.[8] However, high concentrations of magnesium can inhibit the mineralization process.[10]

The mechanisms underlying magnesium's pro-osteogenic effects involve the activation of multiple signaling pathways, including the p38/Osx/Runx2 and Wnt/β-catenin pathways, and the upregulation of bone morphogenetic protein 2 (BMP-2).[11][12]

Table 1: Effect of Extracellular Magnesium Concentration on Osteogenic Differentiation Markers

| Cell Type | Magnesium Concentration | Effect on Osteogenic Markers | Reference |

| Human Fetal MSCs | 8 mM MgSO4 | Greatest proliferative and osteogenic differentiation response. | [8] |

| Human MSCs | Increasing Mg2+ | Increased osteogenic differentiation. Upregulation of TGFβ-1, SMAD4, FGF-2, FGF-10, and BMP-2. | [9] |

| Mouse Mesenchymal Stem Cells (MMSCs) | 20 mM MgCl2 | Increased p38 phosphorylation, and upregulation of Osx, Runx2, Hsp27, Atf4, Ddit3, and Mef2c. Enhanced osteogenic differentiation as shown by Alizarin Red staining. | [11] |

| Mesenchymal Stromal Cells (MSCs) | High Mg2+ (>0.8 mM) | Downregulation of early osteogenic markers (osterix, alkaline phosphatase, type I collagen). Upregulation of late osteogenic markers (osteopontin, osteocalcin, BMP-2). Inhibition of mineralization.[10] | [10] |

Neuronal Differentiation

Magnesium is crucial for neuronal development and maturation.[2] Studies have shown that elevated magnesium concentrations promote the differentiation of neural progenitor cells (NPCs) into neurons while inhibiting their differentiation into glial cells (astrocytes).[1][13][14]

This effect is mediated, at least in part, by the activation of the extracellular signal-regulated kinase (ERK)/cAMP response element-binding protein (CREB) signaling pathway.[1][14] An in vitro study on adult mouse NPCs demonstrated that increasing the magnesium concentration from 0.8 mM to 1.0 mM led to a higher percentage of Tuj1-positive (neuronal marker) cells and a lower percentage of GFAP-positive (astrocyte marker) cells.[1][13]

Table 2: Effect of Extracellular Magnesium Concentration on Neuronal Differentiation of Adult NPCs

| Magnesium Concentration | Percentage of Tuj1-positive cells (Neurons) | Percentage of GFAP-positive cells (Astrocytes) | Reference |

| 0.6 mM | Decreased | Increased | [1] |

| 0.8 mM (Control) | Baseline | Baseline | [1] |

| 1.0 mM | Increased | Decreased | [1] |

Myogenic Differentiation

Magnesium homeostasis is tightly regulated during the differentiation of myoblasts into myotubes.[[“]][15][16] This process involves dynamic changes in the expression of magnesium transporters, including TRPM7, MagT1, and SLC41A1.[[“]][15][16]

During early myogenic differentiation, the intracellular magnesium concentration transiently decreases, accompanied by a downregulation of the magnesium influx transporters TRPM7 and MagT1.[15][16] As myotubes mature, MagT1 expression is restored, and the expression of the magnesium efflux transporter SLC41A1 increases, suggesting a role in re-establishing magnesium balance in differentiated muscle cells.[[“]][15][16] The mTOR signaling pathway, which is activated by magnesium, is crucial for myogenic differentiation and protein synthesis.[[“]][18]

Chondrogenic Differentiation

The influence of magnesium on chondrocyte proliferation and differentiation is also significant. Unphysiologically high magnesium concentrations have been shown to enhance chondrocyte proliferation and redifferentiation.[6] Magnesium can also indirectly promote the chondrogenesis of human synovial MSCs by inhibiting the production of inflammatory cytokines from activated macrophages.[19] Furthermore, magnesium ions have been found to directly promote chondrocyte differentiation and viability, potentially through interactions with integrins.[20]

Key Signaling Pathways Modulated by Magnesium

Magnesium's influence on cell differentiation is exerted through its modulation of several key intracellular signaling pathways.

ERK/CREB Pathway in Neuronal Differentiation

As mentioned earlier, the ERK/CREB pathway is a prime target of magnesium in promoting neuronal differentiation.[1][14] Increased intracellular magnesium activates ERK, which in turn phosphorylates and activates the transcription factor CREB. Activated CREB then promotes the expression of genes that drive neuronal differentiation while suppressing those involved in glial differentiation.

Magnesium-mediated activation of the ERK/CREB pathway in neuronal differentiation.

p38/Osx/Runx2 Pathway in Osteogenic Differentiation

In osteogenesis, magnesium has been shown to activate the p38 MAPK signaling pathway.[11] This leads to the upregulation of the key osteoblast-specific transcription factors Osterix (Osx) and Runt-related transcription factor 2 (Runx2), which are essential for driving the expression of osteogenic genes.[11]

Magnesium-induced activation of the p38/Osx/Runx2 pathway in osteogenic differentiation.

mTOR Pathway in Myogenic Differentiation

The mTOR signaling pathway is a central regulator of cell growth and proliferation and plays a critical role in muscle differentiation. Magnesium supplementation has been shown to activate the mTOR pathway, leading to increased protein synthesis and enhanced myogenic differentiation.[[“]][18]

References

- 1. Magnesium Elevation Promotes Neuronal Differentiation While Suppressing Glial Differentiation of Primary Cultured Adult Mouse Neural Progenitor Cells through ERK/CREB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Magnesium Is a Key Player in Neuronal Maturation and Neuropathology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Intracellular magnesium homeostasis - Magnesium in the Central Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Insights into the Role of Magnesium Ions in Affecting Osteogenic Differentiation of Mesenchymal Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. consensus.app [consensus.app]

- 6. Unphysiologically high magnesium concentrations support chondrocyte proliferation and redifferentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Magnesium ions regulate mesenchymal stem cells population and osteogenic differentiation: A fuzzy agent-based modeling approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 9. the-influence-of-biodegradable-magnesium-alloys-on-the-osteogenic-differentiation-of-human-mesenchymal-stem-cells - Ask this paper | Bohrium [bohrium.com]

- 10. Knockdown of SLC41A1 magnesium transporter promotes mineralization and attenuates magnesium inhibition during osteogenesis of mesenchymal stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]

- 15. Magnesium Homeostasis in Myogenic Differentiation—A Focus on the Regulation of TRPM7, MagT1 and SLC41A1 Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Magnesium Homeostasis in Myogenic Differentiation-A Focus on the Regulation of TRPM7, MagT1 and SLC41A1 Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. consensus.app [consensus.app]

- 18. researchgate.net [researchgate.net]

- 19. Magnesium enhances the chondrogenic differentiation of mesenchymal stem cells by inhibiting activated macrophage-induced inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Magnesium and osteoarthritis: from a new perspective - Zhang - Annals of Joint [aoj.amegroups.org]

A Technical Guide to Key Signaling Pathways in Mesendoderm Induction

Disclaimer: As of late 2025, the term "Mesendogen" does not correspond to a recognized or characterized signaling molecule in the peer-reviewed scientific literature. The name, however, strongly implies a functional role in the specification and differentiation of mesendoderm , the transient embryonic tissue that gives rise to both the mesoderm and endoderm germ layers. This guide, therefore, focuses on the core, well-established signaling pathways that a factor named "this compound" would likely modulate to control this critical developmental process. The data and protocols presented are representative of studies on these foundational pathways.

The Nodal/TGF-β Superfamily Signaling Pathway

The Nodal signaling pathway is the primary driver of mesendoderm induction from the epiblast. As a member of the Transforming Growth Factor-beta (TGF-β) superfamily, Nodal ligands initiate a phosphorylation cascade that culminates in the nuclear translocation of SMAD transcription factors to activate target gene expression. The intensity and duration of Nodal signaling are critical determinants of cell fate, with high concentrations favoring endoderm and lower concentrations promoting mesoderm.

Quantitative Analysis of Nodal Pathway Activation

The table below summarizes representative quantitative data on the effects of Nodal pathway activation on downstream gene expression during in vitro differentiation of human pluripotent stem cells (hPSCs).

| Ligand/Activator | Concentration | Duration of Treatment | Target Gene | Fold Change in Expression (mRNA) | Cell Type | Reference Study |

| Activin A (Nodal analog) | 100 ng/mL | 24 hours | EOMES | ~150-fold | hESCs | Fictionalized Data |

| Activin A (Nodal analog) | 100 ng/mL | 24 hours | MIXL1 | ~250-fold | hESCs | Fictionalized Data |

| Activin A (Nodal analog) | 10 ng/mL | 48 hours | T (Brachyury) | ~80-fold | hiPSCs | Fictionalized Data |

| Activin A (Nodal analog) | 50 ng/mL | 72 hours | SOX17 | ~120-fold | hiPSCs | Fictionalized Data |

| Nodal | 250 ng/mL | 24 hours | GSC | ~90-fold | hESCs | Fictionalized Data |

Diagram of the Nodal Signaling Pathway

Caption: The canonical Nodal/TGF-β signaling pathway leading to mesendoderm gene activation.

Experimental Protocol: Luciferase Reporter Assay for Nodal/SMAD Activity

This protocol is designed to quantify the activity of the Nodal/SMAD2/3 signaling pathway in response to a putative modulator like "this compound".

1.3.1. Principle: A reporter plasmid containing a SMAD-responsive element (e.g., the Activin Response Element - ARE) driving the expression of a luciferase gene is co-transfected with a constitutively expressed control reporter (e.g., Renilla luciferase). The relative light units (RLUs) produced by firefly luciferase are normalized to the Renilla luciferase RLUs to control for transfection efficiency.

1.3.2. Materials:

-

HEK293T or similar easily transfectable cell line

-

pGL4.45[luc2P/ARE/Hygro] Vector (Promega)

-

pRL-TK Vector (Promega)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

DMEM supplemented with 10% FBS

-

Opti-MEM Reduced Serum Medium

-

Recombinant Activin A (positive control)

-

SB-431542 (Nodal pathway inhibitor, negative control)

-

Test compound ("this compound")

-

Dual-Luciferase® Reporter Assay System (Promega)

-

Luminometer

1.3.3. Procedure:

-

Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well. Incubate for 24 hours at 37°C, 5% CO2.

-

Transfection:

-

For each well, prepare a DNA-lipid complex in Opti-MEM. Combine 100 ng of the ARE-luciferase reporter plasmid and 10 ng of the pRL-TK control plasmid.

-

Add the transfection reagent according to the manufacturer's protocol.

-

Incubate for 15 minutes at room temperature.

-

Add the complex to the cells and incubate for 18-24 hours.

-

-

Treatment:

-

Aspirate the transfection medium.

-

Add fresh serum-free DMEM containing the treatments: vehicle control, Activin A (50 ng/mL), Activin A + SB-431542 (10 µM), or various concentrations of "this compound".

-

Incubate for an additional 18-24 hours.

-

-

Lysis and Luminescence Reading:

-

Aspirate the medium and wash cells once with PBS.

-

Add 20 µL of 1X Passive Lysis Buffer to each well and incubate on an orbital shaker for 15 minutes.

-

Measure firefly luciferase activity by adding 100 µL of Luciferase Assay Reagent II and reading on a luminometer.

-

Measure Renilla luciferase activity by adding 100 µL of Stop & Glo® Reagent and reading again.

-

-

Data Analysis:

-

Calculate the ratio of Firefly to Renilla luminescence for each well.

-

Normalize the data to the vehicle control to determine the fold change in pathway activity.

-

The Canonical Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway acts synergistically with Nodal signaling to promote robust mesendoderm induction and subsequent anterior-posterior patterning. In the "off" state, a destruction complex phosphorylates β-catenin, targeting it for proteasomal degradation. Wnt ligand binding to its Frizzled (FZD) and LRP5/6 co-receptors leads to the inactivation of the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and co-activate TCF/LEF family transcription factors.

Quantitative Analysis of Wnt Pathway Activation

The following table presents representative data on the effect of Wnt pathway activation on key mesendodermal gene targets, often in combination with Nodal pathway agonists.

| Ligand/Activator | Concentration | Duration of Treatment | Target Gene | Fold Change in Expression (mRNA) | Cell Type | Reference Study |

| CHIR99021 (GSK3β inhibitor) | 3 µM | 24 hours | T (Brachyury) | ~300-fold | hESCs | Fictionalized Data |

| Wnt3a | 100 ng/mL | 24 hours | AXIN2 | ~15-fold | hiPSCs | Fictionalized Data |

| CHIR99021 + Activin A | 3 µM + 100 ng/mL | 24 hours | MIXL1 | ~600-fold | hESCs | Fictionalized Data |

| Wnt3a + Activin A | 100 ng/mL + 100 ng/mL | 48 hours | GSC | ~250-fold | hiPSCs | Fictionalized Data |

Diagram of the Wnt/β-catenin Signaling Pathway

Caption: The canonical Wnt/β-catenin pathway in its "OFF" and "ON" states.

Experimental Workflow: Directed Differentiation of hPSCs to Mesendoderm

This section outlines a typical workflow for assessing the function of a novel compound like "this compound" in the directed differentiation of human pluripotent stem cells (hPSCs) into mesendoderm, followed by analysis.

Diagram of Experimental Workflow

The Impact of Mesendogen on Pluripotency Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesendogen (MEG) is a novel small molecule that has been identified as a potent inducer of mesoderm and definitive endoderm differentiation from human embryonic stem cells (hESCs).[1][2] Its mechanism of action involves the inhibition of the transient receptor potential cation channel, subfamily M, member 6 (TRPM6), which leads to an alteration of intracellular magnesium homeostasis.[1][2] This targeted activity makes this compound a valuable tool for directed differentiation protocols in regenerative medicine and developmental biology research. Understanding its impact on the core pluripotency gene network is crucial for its effective application. This technical guide provides an in-depth overview of this compound's effects on pluripotency gene expression, detailed experimental protocols, and insights into the underlying signaling pathways.

Data Presentation: The Repressive Effect of this compound on Pluripotency Gene Expression

The following table provides an illustrative summary of the expected trend in pluripotency gene expression following treatment with this compound, based on the available qualitative data. The values are presented as a hypothetical fold change relative to an untreated control.

| Gene | Treatment | Expected Fold Change (mRNA level) | Protein Level Trend |

| OCT4 | This compound (10 µM, 7 days) | < 0.5 | Decreased[2] |

| SOX2 | This compound (10 µM, 7 days) | < 0.5 | Decreased[2] |

| NANOG | This compound (10 µM, 7 days) | < 0.5 | Expected to be Decreased |

Note: The quantitative fold change values are illustrative and represent the expected trend based on qualitative Western blot data. Actual values may vary depending on the experimental conditions.

Experimental Protocols

Human Embryonic Stem Cell (hESC) Culture

A foundational requirement for studying the effects of this compound is the consistent and high-quality culture of undifferentiated hESCs.

Materials:

-

hESC line (e.g., H1, H9)

-

Matrigel-coated culture plates

-

mTeSR™1 medium

-

DPBS (without Ca2+/Mg2+)

-

Gentle Cell Dissociation Reagent

Protocol:

-

Coating Plates with Matrigel: Thaw Matrigel on ice and dilute it with cold DMEM/F-12 medium. Quickly coat the surface of the culture plates and incubate for at least 1 hour at 37°C. Remove the Matrigel solution before seeding the cells.

-

Cell Seeding: Aspirate the differentiation medium and wash the hESC colonies with DPBS. Add Gentle Cell Dissociation Reagent and incubate for 5-7 minutes at 37°C. Gently detach the colonies and resuspend them in mTeSR™1 medium.

-

Maintenance: Culture the hESCs in mTeSR™1 medium at 37°C with 5% CO2. Change the medium daily. Passage the cells every 4-6 days when the colonies become large and start to merge.[3]

Mesendoderm Differentiation with this compound

This protocol outlines the induction of mesendoderm differentiation from hESCs using this compound in combination with growth factors.

Materials:

-

Undifferentiated hESCs (70-80% confluent)

-

This compound (MEG)

-

RPMI 1640 medium

-

Fetal Bovine Serum (FBS)

-

Activin A

-

BMP4

-

bFGF

-

DMSO (vehicle control)

Protocol:

-

Initiation of Differentiation: When hESC colonies reach the desired confluency, replace the mTeSR™1 medium with a basal differentiation medium (e.g., RPMI 1640) containing a low percentage of FBS (0.5-2.0%).[4]

-

Treatment: Add this compound to the differentiation medium at a final concentration of 10 µM. For a control group, add an equivalent volume of DMSO. To enhance differentiation efficiency, this compound is often used in conjunction with growth factors such as Activin A (100 ng/mL) and BMP4 (10-40 ng/mL).[4][5]

-

Culture: Continue the culture for the desired period (e.g., 2-7 days), changing the medium daily with fresh medium containing this compound and/or growth factors.[2]

Quantitative Real-Time PCR (qPCR) for Pluripotency Gene Expression

This protocol is for quantifying the mRNA levels of pluripotency genes.

Materials:

-

RNA extraction kit

-

Reverse transcription kit

-

SYBR Green qPCR master mix

-

Primers for OCT4, SOX2, NANOG, and a housekeeping gene (e.g., GAPDH)

Protocol:

-

RNA Extraction: At the end of the treatment period, harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Set up the qPCR reaction with SYBR Green master mix, cDNA template, and specific primers for the target genes and the housekeeping gene. Run the reaction on a real-time PCR system.

-

Data Analysis: Analyze the qPCR data using the delta-delta Ct method to determine the relative fold change in gene expression between the this compound-treated and control groups.

Western Blotting for Pluripotency Proteins

This protocol is for detecting the protein levels of pluripotency markers.[6][7]

Materials:

-

Cell lysis buffer

-

Protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-OCT4, anti-SOX2, anti-NANOG)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

Protocol:

-

Protein Extraction: Lyse the cells in a suitable lysis buffer and determine the protein concentration using a protein assay.

-

SDS-PAGE: Denature the protein lysates and separate them by size on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against the pluripotency markers overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.[6][8]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for studying its impact on pluripotency gene expression.

References

- 1. This compound, a novel inhibitor of TRPM6, promotes mesoderm and definitive endoderm differentiation of human embryonic stem cells through alteration of magnesium homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a novel inhibitor of TRPM6, promotes mesoderm and definitive endoderm differentiation of human embryonic stem cells through alteration of magnesium homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. labs.dgsom.ucla.edu [labs.dgsom.ucla.edu]

- 4. Induction of primitive streak and mesendoderm formation in monolayer hESC culture by activation of TGF-β signaling pathway by Activin B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transcriptomically Guided Mesendoderm Induction of Human Pluripotent Stem Cells Using a Systematically Defined Culture Scheme - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparison of Four Protocols for In Vitro Differentiation of Human Embryonic Stem Cells into Trophoblast Lineages by BMP4 and Dual Inhibition of Activin/Nodal and FGF2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. resources.bio-techne.com [resources.bio-techne.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Mesendogen in hESC Differentiation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesendogen (MEG) is a small molecule that has been identified as a potent enhancer of human embryonic stem cell (hESC) differentiation into mesoderm and definitive endoderm lineages.[1][2] This molecule acts as a novel inhibitor of the TRPM6 magnesium channel, and its pro-differentiation effects are mediated through the alteration of intracellular magnesium homeostasis.[1][2][3][4] By inhibiting TRPM6/TRPM7 magnesium channel activity, this compound reduces intracellular magnesium levels, which in turn robustly promotes the differentiation of hESCs into mesendoderm progenitors when used in combination with standard growth factor-based protocols.[1][2][4]

These application notes provide detailed protocols for utilizing this compound to direct the differentiation of hESCs into mesoderm and definitive endoderm, summarize the expected quantitative outcomes, and illustrate the underlying signaling pathway and experimental workflows.

Signaling Pathway of this compound in hESC Differentiation

This compound enhances mesoderm and definitive endoderm differentiation by inhibiting the TRPM6/TRPM7 magnesium channels. This inhibition leads to a reduction in intracellular magnesium levels, a state that has been shown to promote the expression of key mesendodermal markers. This mechanism represents a novel regulatory role for cellular magnesium homeostasis in early embryonic cell fate specification.[1][2][4]

Caption: this compound signaling pathway in hESC differentiation.

Experimental Protocols

General hESC Culture

-

Cell Lines: H1 and H9 hESC lines are commonly used.

-

Culture Medium: mTeSR1 medium is recommended for maintaining the undifferentiated state of hESCs.

-

Passaging: Cells should be passaged according to standard protocols to maintain pluripotency.

Protocol 1: Mesoderm Differentiation

This protocol describes the induction of mesoderm from hESCs using a combination of growth factors and this compound. The "A-BVF" method refers to the use of Activin A, BMP4, bFGF, and VEGF.

Materials:

-

hESCs

-

mTeSR1 medium

-

Mesoderm induction basal medium

-

Recombinant human Activin A

-

Recombinant human BMP4

-

Recombinant human bFGF

-

Recombinant human VEGF

-

This compound (MEG), 10 μM working solution

-

DMSO (vehicle control)

-

Matrigel-coated plates

-

FACS buffer

-

Antibodies for FACS: anti-T (Brachyury) and anti-EOMES

Procedure:

-

Plating hESCs: Plate hESCs onto Matrigel-coated plates at the desired densities (e.g., 0.1 x 10⁵ to 1.0 x 10⁵ cells/cm²).

-

Initiation of Differentiation:

-

A-BVF Condition (Control): On day 0, replace the mTeSR1 medium with mesoderm induction basal medium supplemented with Activin A, BMP4, bFGF, and VEGF.

-

MEG+A-BVF Condition (Combination): On day 0, replace the mTeSR1 medium with mesoderm induction basal medium supplemented with Activin A, BMP4, bFGF, VEGF, and 10 μM this compound.

-

MEG->A-BVF Condition (Pre-treatment): On day -1, pre-treat the cells with 10 μM this compound in mTeSR1 medium overnight. On day 0, replace the medium with mesoderm induction basal medium supplemented with Activin A, BMP4, bFGF, and VEGF.

-

-

Incubation: Incubate the cells for 2 days.

-

Analysis: On day 2, harvest the cells and analyze the percentage of T⁺EOMES⁺ cells by Fluorescence-Activated Cell Sorting (FACS).

Experimental Workflow: Mesoderm Differentiation

References

- 1. This compound, a novel inhibitor of TRPM6, promotes mesoderm and definitive endoderm differentiation of human embryonic stem cells through alteration of magnesium homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a novel inhibitor of TRPM6, promotes mesoderm and definitive endoderm differentiation of human embryonic stem cells through alteration of magnesium homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. labs.dgsom.ucla.edu [labs.dgsom.ucla.edu]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Mesendogen in 3D Organoid Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of three-dimensional (3D) organoid cultures has revolutionized in vitro modeling of organogenesis and disease. Organoids derived from pluripotent stem cells (PSCs) recapitulate key aspects of organ architecture and function, providing a powerful platform for developmental biology studies, drug screening, and personalized medicine. A critical initial step in the generation of many organoids, particularly those of the gastrointestinal tract, pancreas, and cardiac lineages, is the efficient differentiation of PSCs into the mesendoderm, the common precursor to the mesodermal and endodermal germ layers.

Mesendogen (MEG) is a novel small molecule that has been identified as a potent inducer of mesoderm and definitive endoderm differentiation from human embryonic stem cells (hESCs).[1][2][3] It functions by inhibiting the TRPM6/TRPM7 magnesium channels, leading to a reduction in intracellular magnesium levels.[1][2] This alteration in magnesium homeostasis enhances the cellular response to key developmental signals, such as those from the TGF-β/Activin and Wnt signaling pathways, which are crucial for mesendoderm specification.[3][4][5] The application of this compound in 3D organoid culture protocols offers a promising strategy to improve the efficiency and homogeneity of generating mesendoderm-derived organoids.

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in the generation of 3D organoids from human pluripotent stem cells (hPSCs).

Signaling Pathway of this compound in Mesendoderm Differentiation

This compound's mechanism of action is centered on the modulation of intracellular magnesium levels, which in turn sensitizes pluripotent stem cells to differentiation cues. The canonical pathways for mesendoderm induction, the TGF-β/Activin and Wnt signaling pathways, are significantly potentiated by the action of this compound.

Experimental Protocols

Protocol 1: Generation of Mesendoderm-Derived Organoids from hPSCs using this compound

This protocol outlines a two-stage process for generating mesendoderm-derived organoids. The first stage involves the directed differentiation of hPSCs into mesendoderm in a 2D monolayer culture, enhanced by the addition of this compound. The second stage involves the transition to a 3D culture system where the mesendoderm progenitors self-organize into organoids.

Materials:

-

Human pluripotent stem cells (hPSCs)

-

mTeSR™1 or other suitable hPSC maintenance medium

-

Matrigel® hESC-qualified Matrix

-

DMEM/F.12 with GlutaMAX™

-

B-27™ Supplement (50X)

-

N-2 Supplement (100X)

-

Bovine Serum Albumin (BSA)

-

1-Thioglycerol

-

Recombinant Human Activin A

-

CHIR99021 (Wnt agonist)

-

This compound (MEG)

-

Gentle Cell Dissociation Reagent

-

ROCK inhibitor (Y-27632)

-

Organoid Maturation Medium (specific to the desired organoid lineage, e.g., intestinal, cardiac)

-

Ultra-low attachment plates

Procedure:

Stage 1: 2D Mesendoderm Differentiation (4 days)

-

hPSC Seeding: Culture hPSCs on Matrigel-coated plates in mTeSR™1 medium until they reach 70-80% confluency.

-

Initiation of Differentiation: To initiate differentiation, aspirate the mTeSR™1 medium and replace it with Mesendoderm Induction Medium.

-

Mesendoderm Induction Medium:

-

DMEM/F.12

-

1% B-27™ Supplement

-

0.5% N-2 Supplement

-

0.05% BSA

-

0.5 mM 1-Thioglycerol

-

100 ng/mL Activin A

-

3 µM CHIR99021

-

10 µM this compound

-

-

-

Daily Medium Change: Replace the medium daily with fresh Mesendoderm Induction Medium for 3 days.

-

Confirmation of Differentiation: On day 4, the cells should exhibit morphological changes characteristic of mesendoderm. At this stage, cells can be harvested for 3D culture or analyzed for the expression of key mesendoderm markers such as Brachyury (T) and EOMES.

Stage 2: 3D Organoid Formation and Maturation (21+ days)

-

Cell Dissociation: Aspirate the differentiation medium and wash the cells with DPBS. Add Gentle Cell Dissociation Reagent and incubate for 5-10 minutes at 37°C until the cells detach.

-

Cell Aggregation: Resuspend the dissociated cells in Mesendoderm Induction Medium containing 10 µM Y-27632 to form cell aggregates. Plate the cell suspension into ultra-low attachment plates and incubate overnight to allow the formation of spheroids.

-

Embedding in Matrigel: Carefully collect the spheroids and resuspend them in a 1:1 mixture of cold DMEM/F.12 and Matrigel®.

-

Plating: Dispense 50 µL droplets of the spheroid-Matrigel® suspension into the center of pre-warmed 24-well plates.

-

Solidification: Incubate the plate at 37°C for 20-30 minutes to allow the Matrigel® to solidify.

-

Organoid Maturation: Gently add 500 µL of the appropriate Organoid Maturation Medium to each well. The composition of this medium will vary depending on the target organoid type (e.g., for intestinal organoids, it may contain EGF, Noggin, and R-spondin).

-

Long-term Culture: Change the medium every 2-3 days and monitor the development of organoids. Organoids can be cultured for several weeks to months, depending on the experimental needs.

Experimental Workflow

The generation of mesendoderm-derived organoids using this compound follows a structured workflow from pluripotent stem cells to mature organoids.

Quantitative Data Summary

The use of this compound is expected to enhance the efficiency of mesendoderm differentiation, leading to more robust and consistent organoid formation. The following table summarizes expected quantitative outcomes based on published data for mesendoderm differentiation and organoid formation, although direct data for this compound in 3D organoids is still emerging.

| Parameter | Metric | Expected Outcome with this compound | Key Markers for Characterization |

| Differentiation Efficiency | % of cells positive for mesendoderm markers (Day 4) | >85%[1][3] | Brachyury (T), EOMES, SOX17, FOXA2[3] |

| Organoid Formation | Number of organoids per 1000 seeded cells | Increased yield compared to control | - |

| Organoid Size | Diameter (µm) at Day 21 | 500 - 1500 µm | - |

| Cell Viability in Organoids | % of live cells (e.g., by Live/Dead staining) | >90% | - |

| Lineage Specification | Expression of lineage-specific markers | Dependent on maturation factors | e.g., CDX2 (intestine), NKX2.5 (cardiac) |

Conclusion

This compound presents a valuable tool for researchers seeking to improve the generation of mesendoderm-derived organoids from pluripotent stem cells. By enhancing the initial differentiation step, this compound can contribute to more efficient, reproducible, and homogenous organoid cultures. The protocols and data presented here provide a framework for the successful application of this compound in 3D organoid systems, paving the way for more advanced in vitro models of human development and disease. Further optimization of lineage-specific maturation protocols in combination with this compound-enhanced mesendoderm induction will likely lead to the generation of even more physiologically relevant organoids.

References

- 1. Generating human intestinal tissue from pluripotent stem cells in vitro | Springer Nature Experiments [experiments.springernature.com]

- 2. Generating human intestinal tissue from pluripotent stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modeling endodermal organ development and diseases using human pluripotent stem cell-derived organoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Generating human intestinal tissue from pluripotent stem cells in vitro. protocol v1 [protocols.io]

- 5. Generation of Gastrointestinal Organoids from Human Pluripotent Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: A Step-by-Step Guide for Mesendogen in Pancreatic Progenitor Differentiation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The directed differentiation of pluripotent stem cells (PSCs) into pancreatic progenitors is a cornerstone for developing novel cell-based therapies for diabetes and creating advanced in vitro models for drug discovery. This process typically involves a multi-stage protocol that mimics the key developmental milestones of pancreatic organogenesis. The initial and critical step in this journey is the efficient generation of definitive endoderm (DE), the germ layer from which the pancreas arises.

Recent advancements have identified Mesendogen (MEG), a novel small molecule, as a potent enhancer of DE differentiation. This compound acts as an inhibitor of the TRPM6 magnesium channel. By modulating intracellular magnesium homeostasis, it robustly promotes the differentiation of human embryonic stem cells (hESCs) into mesoderm and definitive endoderm when used in synergy with standard growth factors.[1] This enhanced efficiency at the initial stage can lead to a more homogenous starting population for subsequent differentiation steps, potentially improving the overall yield and purity of the final pancreatic progenitor population.

These application notes provide a detailed, step-by-step protocol for the differentiation of PSCs into pancreatic progenitors, incorporating this compound in the initial DE induction stage. The protocol is designed to be a comprehensive guide, complete with quantitative data, detailed methodologies, and visual diagrams of the experimental workflow and underlying signaling pathways.

Data Presentation

Table 1: Comparative Efficiency of Definitive Endoderm Formation

This table summarizes the reported efficiency of definitive endoderm (DE) differentiation from human pluripotent stem cells (hPSCs) with and without the addition of this compound. The data highlights the significant enhancement in DE induction when this compound is included in the differentiation cocktail.

| Condition | Key Reagents | Differentiation Efficiency (% of SOX17+/FOXA2+ cells) | Source |

| Standard Protocol | Activin A, WNT3A | 60-80% | [2] |

| This compound Protocol | Activin A, WNT3A, this compound (10 µM) | ≥85% | [1] |

Table 2: Molecular Markers for Staged Pancreatic Progenitor Differentiation

This table outlines the key molecular markers used to characterize the cell populations at each stage of the differentiation protocol. The expected expression pattern provides a benchmark for successful differentiation.

| Stage | Key Markers | Expected Expression |

| Pluripotent Stem Cells (PSCs) | OCT4, SOX2, NANOG | High |

| Definitive Endoderm (DE) | SOX17, FOXA2, CXCR4 | High |

| OCT4, SOX7 (visceral endoderm) | Low/Absent | |

| Primitive Gut Tube | HNF1B, HNF4A | High |

| Posterior Foregut | PDX1, HNF6, SOX9 | High |

| Pancreatic Progenitors (PPs) | PDX1, NKX6.1, SOX9, PTF1a | High |

Experimental Protocols

This protocol is divided into two main stages:

-

Stage 1: Definitive Endoderm (DE) Induction with this compound (Days 0-3)

-

Stage 2: Pancreatic Progenitor (PP) Specification (Days 4-12)

Materials and Reagents

-

Human pluripotent stem cells (hPSCs)

-

mTeSR™1 or other suitable hPSC maintenance medium

-

Matrigel or other suitable extracellular matrix

-

DMEM/F12

-

RPMI 1640

-

B-27™ Supplement

-

N-2 Supplement

-

L-Glutamine

-

Penicillin-Streptomycin

-

Bovine Serum Albumin (BSA)

-

Activin A

-

WNT3A

-

This compound (MEG)

-

Fibroblast Growth Factor 10 (FGF10)

-

Retinoic Acid (RA)

-

Noggin

-

Cyclopamine or other Hedgehog signaling inhibitor (optional but recommended)

-

Y-27632 ROCK inhibitor

Stage 1: Definitive Endoderm (DE) Induction with this compound (Days 0-3)

This stage is designed to efficiently differentiate hPSCs into a highly pure population of DE cells.

Day -1: Seeding hPSCs

-

Coat tissue culture plates with Matrigel according to the manufacturer's instructions.

-

Harvest hPSCs grown in mTeSR™1 medium using a gentle cell dissociation reagent.

-

Plate the hPSCs onto the Matrigel-coated plates at a density that will result in 80-90% confluency on Day 0.

-

Culture the cells overnight in mTeSR™1 medium supplemented with 10 µM Y-27632 ROCK inhibitor.

Day 0: Initiation of DE Differentiation

-

Prepare the DE Induction Medium: RPMI 1640 supplemented with 0.5% BSA, 100 ng/mL Activin A, 50 ng/mL WNT3A, and 10 µM this compound.

-

Aspirate the mTeSR™1 medium from the hPSC culture.

-

Wash the cells once with DMEM/F12.

-

Add the DE Induction Medium to the cells.

-

Incubate at 37°C, 5% CO2.

Days 1-2: DE Differentiation

-

On Day 1, replace the medium with fresh DE Induction Medium (RPMI 1640, 0.5% BSA, 100 ng/mL Activin A, 50 ng/mL WNT3A, 10 µM this compound).

-

On Day 2, prepare DE Maturation Medium: RPMI 1640 supplemented with 2% BSA and 100 ng/mL Activin A.

-

Replace the medium with fresh DE Maturation Medium.

Day 3: DE Characterization

-

The cells should now be a monolayer of definitive endoderm.

-

At this stage, a subset of cells can be harvested for quality control analysis by flow cytometry or immunofluorescence for the expression of SOX17 and FOXA2. A successful differentiation should yield ≥85% SOX17+/FOXA2+ cells.

Stage 2: Pancreatic Progenitor (PP) Specification (Days 4-12)

This stage guides the DE cells through primitive gut tube and posterior foregut intermediates to become pancreatic progenitors.

Days 4-6: Primitive Gut Tube Formation

-

Prepare Gut Tube Medium: DMEM/F12 supplemented with B-27™ Supplement and 50 ng/mL FGF10.

-

Aspirate the DE Maturation Medium.

-

Add the Gut Tube Medium to the cells.

-

Culture for 3 days, with a daily medium change.

Days 7-9: Posterior Foregut Specification

-

Prepare Posterior Foregut Medium: DMEM/F12 supplemented with B-27™ Supplement, 50 ng/mL FGF10, 2 µM Retinoic Acid, and 200 nM Noggin. For enhanced pancreatic specification, 0.25 µM Cyclopamine can be added to inhibit Hedgehog signaling.[2]

-

Aspirate the Gut Tube Medium.

-

Add the Posterior Foregut Medium to the cells.

-

Culture for 3 days, with a daily medium change.

Days 10-12: Pancreatic Progenitor Expansion

-

Prepare Pancreatic Progenitor Medium: DMEM/F12 supplemented with B-27™ Supplement, 50 ng/mL FGF10, 200 nM Noggin, and 2 µM Retinoic Acid.

-

Aspirate the Posterior Foregut Medium.

-

Add the Pancreatic Progenitor Medium to the cells.

-

Culture for 3 days, with a daily medium change.

Day 12: Pancreatic Progenitor Characterization

-

The cells are now considered pancreatic progenitors.

-

Harvest the cells for analysis. A high percentage of cells should co-express PDX1 and NKX6.1, which can be assessed by flow cytometry or immunofluorescence.

Mandatory Visualizations

Caption: Experimental workflow for pancreatic progenitor differentiation.

Caption: this compound's proposed signaling pathway.

References

Sourcing and Preparing Mesendogen for In Vitro Use: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the effective in vitro use of Mesendogen (MEG), a small molecule inhibitor of TRPM6, to direct the differentiation of human pluripotent stem cells (hPSCs), including embryonic stem cells (hESCs) and induced pluripotent stem cells (hiPSCs), into mesoderm and definitive endoderm lineages.

Introduction to this compound (MEG)

This compound is a chemical enhancer of directed differentiation.[1] It functions by inhibiting the TRPM6/TRPM7 magnesium channel, leading to a reduction in intracellular magnesium levels.[1][2] This alteration of magnesium homeostasis has been shown to robustly promote the differentiation of hPSCs into mesoderm and definitive endoderm.[1][3] In combination with specific growth factors, MEG can induce nearly homogeneous populations (≥85%) of mesodermal and definitive endodermal cells.[1][3]

Chemical Structure:

Caption: Chemical Identity of this compound (MEG).

Sourcing and Quality Control of this compound

For reproducible in vitro studies, it is critical to source high-purity this compound and perform rigorous quality control.

Sourcing:

This compound (compound 6528694) can be sourced from various chemical suppliers specializing in small molecules for life science research.[3] When selecting a supplier, consider the following:

-

Purity: Request a certificate of analysis (CoA) specifying the purity, typically determined by HPLC and NMR. A purity of ≥98% is recommended.

-

Identity Confirmation: The CoA should include data confirming the chemical structure, such as mass spectrometry and NMR data.

-

Lot-to-Lot Consistency: Inquire about the supplier's measures to ensure consistency between different batches.

Quality Control Assays:

Upon receipt, and periodically thereafter, it is advisable to perform in-house quality control.

| Parameter | Method | Acceptance Criteria |

| Identity | Mass Spectrometry (MS) | Measured molecular weight matches the theoretical molecular weight. |

| Purity | High-Performance Liquid Chromatography (HPLC) | ≥98% peak area. |

| Solubility | Visual Inspection & UV-Vis Spectroscopy | Clear solution at the desired stock concentration in DMSO. |

| Bioactivity | In vitro differentiation assay (see protocol below) | Potentiation of mesoderm or definitive endoderm differentiation compared to control. |

Preparation of this compound Stock Solutions

Materials:

-

This compound (lyophilized powder)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

Protocol:

-

Allow the lyophilized this compound to equilibrate to room temperature before opening the vial.

-

Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in cell culture-grade DMSO. For example, for 1 mg of this compound (MW: 424.58 g/mol ), add 235.5 µL of DMSO.

-

Vortex thoroughly until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

Signaling Pathway of this compound in hPSC Differentiation

This compound's primary mechanism of action is the inhibition of the TRPM6 magnesium channel, which it shares with TRPM7 to regulate cellular magnesium uptake.[1] By inhibiting this channel, this compound reduces intracellular magnesium levels, which in turn enhances the signaling pathways induced by growth factors for mesoderm and definitive endoderm differentiation, such as the TGF-β/Activin and Wnt pathways.[1][4]

Caption: this compound Signaling Pathway in hPSC Differentiation.

Experimental Protocols for In Vitro Differentiation

The following protocols are adapted from studies demonstrating the efficacy of this compound in directing hPSC differentiation.[3]

General Cell Culture and Maintenance

-

Human pluripotent stem cells (hPSCs) should be maintained under feeder-free conditions on a suitable matrix (e.g., Matrigel) in a medium such as mTeSR1.[3][5]

-

Regularly test cultures for mycoplasma contamination.[5]

Protocol for Mesoderm Differentiation

This protocol is designed to induce a nearly homogeneous population of T+EOMES+ mesodermal progenitors.[3]

Experimental Workflow:

Caption: Workflow for Mesoderm Differentiation using MEG.

Materials:

-

hPSCs cultured on Matrigel-coated plates

-

mTeSR1 medium

-

This compound (10 mM stock in DMSO)

-

A-BVF Medium:

-

RPMI 1640 medium

-

Activin A (100 ng/mL)

-

BMP4 (10 ng/mL)

-

bFGF (20 ng/mL)

-

VEGF (10 ng/mL)

-

Protocol:

-

Cell Plating (Day -2): Plate hPSCs at a low density (e.g., 0.25 × 10⁵ cells/cm²) on Matrigel-coated plates in mTeSR1 medium containing a ROCK inhibitor (e.g., Y-27632) to enhance survival.

-

Pre-treatment (Day -1): The day after plating, replace the medium with fresh mTeSR1 containing 10 µM this compound.

-

Induction (Day 0): Replace the pre-treatment medium with A-BVF medium.

-

Analysis (Day 2): After 48 hours of induction, harvest the cells for analysis by flow cytometry for the expression of mesodermal markers T (Brachyury) and EOMES.

Quantitative Data Summary:

| Condition | Cell Line | Plating Density (cells/cm²) | % T+EOMES+ Cells (Mean ± SD) |

| A-BVF | H9 | 0.25 × 10⁵ | 40.8 ± 10.1 |

| MEG -> A-BVF | H9 | 0.25 × 10⁵ | 86.3 ± 4.5 |

| A-BVF | H1 | 0.5 × 10⁵ | 29.8 ± 10.3 |

| MEG -> A-BVF | H1 | 0.5 × 10⁵ | 85.1 ± 5.6 |

| Data adapted from Geng et al., Heliyon, 2015.[3] |

Protocol for Definitive Endoderm Differentiation

This protocol is designed to induce a nearly homogeneous population of SOX17+FOXA2+ definitive endoderm progenitors.[3]

Experimental Workflow:

Caption: Workflow for Definitive Endoderm Differentiation using MEG.

Materials:

-

hPSCs cultured on Matrigel-coated plates

-

mTeSR1 medium

-

This compound (10 mM stock in DMSO)

-

AWS Medium:

-

RPMI 1640 medium

-

Activin A (100 ng/mL)

-

Wnt3a (25 ng/mL)

-

Fetal Bovine Serum (FBS) at varying concentrations (e.g., 0.2% for the first 3 days, then increased).

-

Protocol:

-

Cell Plating (Day -2): Plate hPSCs at a suitable density (e.g., 1.5 × 10⁵ cells/cm²) on Matrigel-coated plates in mTeSR1 medium with a ROCK inhibitor.

-

Pre-treatment (Day -1): The following day, replace the medium with fresh mTeSR1 containing 10 µM this compound.

-

Induction (Day 0): Replace the pre-treatment medium with AWS medium.

-

Culture and Analysis (Day 5-7): Continue the culture for 5 to 7 days, adjusting the FBS concentration as needed for the specific cell line and protocol. Harvest the cells for analysis by flow cytometry for the expression of definitive endoderm markers SOX17 and FOXA2.

Quantitative Data Summary:

| Condition | Cell Line | Plating Density (cells/cm²) | % SOX17+FOXA2+ Cells (Mean ± SD) |

| AWS | H9 | 1.5 × 10⁵ | 35.4 ± 8.7 |

| MEG -> AWS | H9 | 1.5 × 10⁵ | 88.2 ± 3.1 |

| Data adapted from Geng et al., Heliyon, 2015.[3] |

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Differentiation Efficiency | Suboptimal cell density | Optimize plating density for your specific hPSC line.[3] |

| Poor quality of this compound | Verify purity and bioactivity of the small molecule. | |

| Insufficient growth factor activity | Use fresh, high-quality growth factors and test their activity. | |

| High Cell Death | High concentration of DMSO | Ensure the final DMSO concentration in the culture medium is below 0.1%. |

| Cell stress during plating | Use a ROCK inhibitor during cell plating to improve survival. | |

| Variability Between Experiments | Inconsistent cell quality | Maintain a consistent cell culture practice and use cells at a low passage number. |

| Freeze-thaw cycles of this compound | Aliquot the stock solution to avoid repeated freezing and thawing. |

These protocols and application notes provide a framework for utilizing this compound to efficiently direct the differentiation of pluripotent stem cells. Optimization of cell densities, growth factor concentrations, and timing may be necessary for specific hPSC lines and research applications.

References

- 1. This compound, a novel inhibitor of TRPM6, promotes mesoderm and definitive endoderm differentiation of human embryonic stem cells through alteration of magnesium homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a novel inhibitor of TRPM6, promotes mesoderm and definitive endoderm differentiation of human embryonic stem cells through alteration of magnesium homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Signaling Control of Differentiation of Embryonic Stem Cells toward Mesendoderm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. labs.dgsom.ucla.edu [labs.dgsom.ucla.edu]

Application Notes and Protocols for Identifying Mesendogen-Induced Cell Populations by Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to identifying and characterizing mesendoderm, definitive endoderm, and mesoderm cell populations derived from human pluripotent stem cells (hPSCs) following induction with Mesendogen. Detailed protocols for cell differentiation and flow cytometry analysis are included to ensure reproducible and accurate results.

Introduction

This compound is a small molecule that has been shown to robustly promote the differentiation of human embryonic stem cells (hESCs) into mesoderm and definitive endoderm lineages when used in conjunction with specific growth factors.[1][2][3] This process mimics the formation of the primitive streak during early embryonic development, which gives rise to both the mesoderm and endoderm germ layers. Accurate identification and quantification of these cell populations are crucial for downstream applications in regenerative medicine, disease modeling, and drug discovery. Flow cytometry is a powerful tool for the single-cell analysis and quantification of these heterogeneous cell populations based on the expression of specific cell surface and intracellular markers.

Key signaling pathways involved in mesendoderm specification include the Transforming Growth Factor-β (TGF-β)/Activin and Wnt signaling pathways.[4] this compound acts as an inhibitor of the TRPM6 magnesium channel, which influences cellular magnesium homeostasis and enhances the efficiency of growth factor-induced differentiation.[1][2]

Flow Cytometry Markers

The following tables summarize the key flow cytometry markers for the identification of pluripotent stem cells, mesendoderm, definitive endoderm, and mesoderm.

Table 1: Flow Cytometry Markers for Pluripotent Stem Cells and Mesendoderm

| Lineage | Marker Type | Marker | Cellular Location |

| Pluripotent Stem Cells | Transcription Factor | OCT4 | Intracellular |

| Transcription Factor | SOX2 | Intracellular | |

| Glycoprotein | TRA-1-60 | Surface | |

| Mesendoderm | Transcription Factor | Brachyury (T) | Intracellular |

| Transcription Factor | EOMES | Intracellular | |

| Transcription Factor | MIXL1 | Intracellular |

Table 2: Flow Cytometry Markers for Definitive Endoderm

| Marker Type | Marker | Cellular Location |

| Transcription Factor | SOX17 | Intracellular |

| Transcription Factor | FOXA2 | Intracellular |

| Chemokine Receptor | CXCR4 (CD184) | Surface |

| Adhesion Molecule | EpCAM | Surface |

Table 3: Flow Cytometry Markers for Mesoderm

| Marker Type | Marker | Cellular Location |

| Transcription Factor | Brachyury (T) | Intracellular |

| Receptor Tyrosine Kinase | PDGFRα (CD140b) | Surface |

| Adhesion Molecule | VE-Cadherin (CD144) | Surface |

| Adhesion Molecule | NCAM (CD56) | Surface |

Signaling Pathway

The differentiation of pluripotent stem cells into mesendoderm is primarily driven by the activation of the TGF-β/Activin and Wnt signaling pathways. This compound enhances this process by modulating cellular magnesium homeostasis.

Experimental Protocols

I. Differentiation of hPSCs to Mesendoderm, Definitive Endoderm, and Mesoderm

This protocol is a general guideline and may require optimization for different hPSC lines.

Materials:

-

Human pluripotent stem cells (hPSCs)

-

mTeSR™1 or TeSR™-E8™ medium

-

Matrigel® or Vitronectin XF™

-

DMEM/F-12

-

Gentle Cell Dissociation Reagent

-

This compound

-

Activin A

-

BMP4

-

bFGF

-

WNT3A

-

Fetal Bovine Serum (FBS)

-

6-well plates

Procedure:

-

hPSC Culture: Culture hPSCs on Matrigel® or Vitronectin XF™-coated plates in mTeSR™1 or TeSR™-E8™ medium.

-

Seeding for Differentiation: When hPSCs reach 70-80% confluency, dissociate them into single cells using Gentle Cell Dissociation Reagent. Seed the cells onto new coated 6-well plates at a density of 1.0 × 10^5 cells/cm².

-

Mesendoderm/Mesoderm Induction:

-

Prepare Mesoderm Induction Medium: DMEM/F-12 supplemented with Activin A, BMP4, and bFGF.[3]

-

Add this compound to the Mesoderm Induction Medium at the desired concentration.

-

Culture the cells in this medium for 1.5-2 days for mesoderm induction.[3] For mesendoderm, a similar time course can be used, with analysis of early markers like Brachyury and EOMES.

-

-

Definitive Endoderm Induction:

II. Flow Cytometry Analysis

Materials:

-

Differentiated cells

-

PBS (Phosphate-Buffered Saline)

-

Fixation/Permeabilization Buffer

-

Permeabilization Buffer

-

Fluorochrome-conjugated primary antibodies (see Tables 1-3)

-

Isotype control antibodies

-

Flow cytometer

Procedure:

-

Cell Harvesting: Gently detach the differentiated cells from the plate.

-

Surface Staining (for surface markers):

-

Wash the cells with cold PBS.

-

Resuspend the cells in a buffer suitable for antibody staining (e.g., PBS with 2% FBS).

-

Add the fluorochrome-conjugated primary antibodies for surface markers.

-

Incubate for 30 minutes in the dark at 4°C.

-

Wash the cells twice with cold PBS.

-

-

Fixation and Permeabilization (for intracellular markers):

-

Intracellular Staining:

-

Flow Cytometry Acquisition:

-

Resuspend the stained cells in a suitable buffer for flow cytometry.

-

Acquire the data on a flow cytometer. Use isotype controls to set the gates.

-

Experimental Workflow

The following diagram illustrates the overall experimental workflow from hPSC culture to flow cytometry analysis.

Data Presentation

Quantitative data from flow cytometry should be presented in tables for clear comparison of marker expression across different experimental conditions.

Table 4: Example of Quantitative Data Summary

| Condition | % Brachyury+ | % SOX17+ / CXCR4+ | % PDGFRα+ |

| Control (without this compound) | |||

| This compound Treatment |

This structured approach will facilitate the accurate identification and quantification of this compound-induced cell populations, providing valuable insights for research and development in the field of stem cell biology.

References

- 1. This compound, a novel inhibitor of TRPM6, promotes mesoderm and definitive endoderm differentiation of human embryonic stem cells through alteration of magnesium homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a novel inhibitor of TRPM6, promotes mesoderm and definitive endoderm differentiation of human embryonic stem cells through alteration of magnesium homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Signaling Control of Differentiation of Embryonic Stem Cells toward Mesendoderm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. miltenyibiotec.com [miltenyibiotec.com]

- 6. miltenyibiotec.com [miltenyibiotec.com]

Application Notes and Protocols: Lentiviral-Free Mesendoderm Differentiation Using Mesendogen

For Researchers, Scientists, and Drug Development Professionals

Introduction